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molecular formula C14H10ClNO2 B3024644 4-chloro-N-(3-formylphenyl)benzamide CAS No. 721409-05-8

4-chloro-N-(3-formylphenyl)benzamide

Cat. No. B3024644
M. Wt: 259.69 g/mol
InChI Key: IFPKRANDHTYRSN-UHFFFAOYSA-N
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Patent
US08163768B2

Procedure details

to a solution of 242 mg of 3-aminobenzaldehyde (2 mmoles) and 250 μl of 4-chlorobenzoyl chloride (2 mmoles) in 5 ml of DMF is added 700 μl of DIEA (4 mmoles). The reaction is irradiated in under microwaves at 110° C. for 10 minutes. The precipitate formed is filtrated and washed with methanol. 670 mg of 4-Chloro-N-(3-formyl-phenyl)-benzamide are isolated as a white solid (yield=85%). Analytical LC/MS method A: ([M+H]+): 260
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
700 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1.CCN(C(C)C)C(C)C>CN(C=O)C>[Cl:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:1][C:2]2[CH:9]=[CH:8][CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=2)=[O:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
242 mg
Type
reactant
Smiles
NC=1C=C(C=O)C=CC1
Name
Quantity
250 μL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
700 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is irradiated in under microwaves at 110° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtrated
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC2=CC(=CC=C2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 129%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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